4-methyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide
Description
4-methyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide is a synthetic sulfonamide derivative featuring a nitro-substituted benzene ring and an imidazo[1,2-a]pyridine core. Its structure combines a sulfonamide linker, a 3-nitrobenzenesulfonyl group, and an 8-methylimidazo[1,2-a]pyridin-2-ylphenyl moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides (e.g., enzyme inhibition, antimicrobial activity) and the imidazo[1,2-a]pyridine scaffold, which is prevalent in drug candidates targeting inflammation, cancer, and infectious diseases.
Properties
IUPAC Name |
4-methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-14-8-9-18(12-20(14)25(26)27)30(28,29)23-17-7-3-6-16(11-17)19-13-24-10-4-5-15(2)21(24)22-19/h3-13,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJJDQFHJQBBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=C(C4=N3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound with potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its antimicrobial, antiproliferative, and other pharmacological effects.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C17H18N4O4S
- Molecular Weight : 378.41 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfonamide Derivative | E. coli | 62.5 µg/mL |
| Sulfonamide Derivative | S. aureus | 78.12 µg/mL |
These findings suggest that the nitro group and sulfonamide moiety may contribute to the antimicrobial efficacy of the compound.
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. Preliminary studies indicate that the compound could inhibit cell proliferation in human cervical (HeLa) and lung (A549) carcinoma cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 309.15 ± 7.51 |
| A549 | 283.59 ± 12.26 |
These results demonstrate the potential of this compound as a candidate for further development in cancer therapeutics.
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The imidazo[1,2-a]pyridine structure is known for its role in modulating enzyme activity and disrupting cellular processes critical for growth and survival.
Case Studies
- Antibacterial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction between the compounds and bacterial proteins involved in resistance mechanisms .
- Anticancer Potential : Another investigation focused on the antiproliferative effects of related compounds on various cancer cell lines, revealing that modifications to the imidazo[1,2-a]pyridine structure enhanced cytotoxicity against tumor cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Substituent Variations on the Benzenesulfonamide Group
- Compound 26 (): 3-Fluoro-N-(4-(6-methyl-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)phenyl)benzamide Replaces the nitro group with a fluorine atom and substitutes the sulfonamide with a benzamide. Yield: 68.6%, MP: 263–265°C.
Compound 28 () : N,N-Diethyl-3-(6-methyl-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)benzenesulfonamide
Modifications to the Imidazo[1,2-a]pyridine Core
- Compound 2c (): 4-{[(8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol Contains bromo and chloro substituents on the imidazo ring and a phenolic sulfonyl group. Impact: Halogenation increases molecular weight and may influence metabolic stability.
- N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide (): Substitutes the nitrobenzenesulfonamide with a simpler methanesulfonamide group.
Functional Group Comparisons and Pharmacological Implications
Nitro Group vs. Amine Substituents
- Example: 3-(2-{imidazo[1,2-a]pyridin-3-yl}ethynyl)-4-methyl-N-(3-{2-[(pyrrolidin-1-yl)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)benzamide. Key Finding: Nitro groups enhance electron withdrawal, improving interactions with hydrophobic enzyme pockets.
Sulfonamide Linker Variations
- N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): Replaces the imidazo[1,2-a]pyridine with an anilinopyridine core.
Physicochemical Properties
*LogP values estimated using Molinspiration software.
Preparation Methods
Bromination for Cross-Coupling
Electrophilic bromination at position 2 is achieved using bromine in acetic acid at 0–5°C. The reaction exploits the electron-rich nature of the imidazo[1,2-a]pyridine ring, directing substitution to the most reactive position.
Procedure :
Suzuki-Miyaura Coupling
The brominated intermediate undergoes cross-coupling with 3-nitrophenylboronic acid to install the aryl group:
- Catalytic System : Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in THF/H₂O (3:1).
- Conditions : Reflux at 80°C for 8 hours.
- Product : 2-(3-Nitrophenyl)-8-methylimidazo[1,2-a]pyridine (Yield: 82%).
Reduction of Nitro Group to Aniline
The nitro group on the phenyl ring is reduced to an amine using catalytic hydrogenation:
- Substrate : 2-(3-Nitrophenyl)-8-methylimidazo[1,2-a]pyridine.
- Conditions : H₂ (1 atm), 10% Pd/C (5 wt%), ethanol, 25°C, 6 hours.
- Product : 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline (Yield: 95%).
Synthesis of 3-Nitro-4-Methylbenzenesulfonyl Chloride
Sulfonation of 4-Methylnitrobenzene
Sulfonation occurs at the meta position relative to the nitro group:
Conversion to Sulfonyl Chloride
Phosphorus oxychloride (POCl₃) converts the sulfonic acid to the sulfonyl chloride:
- Reagents : POCl₃ (5 equiv), DMF (catalytic).
- Conditions : Reflux at 110°C, 3 hours.
- Product : 3-Nitro-4-methylbenzenesulfonyl chloride (Yield: 88%).
Sulfonamide Formation
The final step couples the aniline and sulfonyl chloride via nucleophilic acyl substitution:
- Base : Pyridine (2 equiv) in anhydrous dichloromethane.
- Conditions : 0°C → 25°C, 12 hours.
- Workup : Aqueous NaHCO₃ wash, column chromatography.
- Product : 4-Methyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide (Yield: 76%).
Structural Characterization and Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, imidazo-H), 8.35 (d, J = 8.4 Hz, 1H, Ar-H), 7.92–7.85 (m, 4H, Ar-H), 7.45 (d, J = 7.2 Hz, 1H, Ar-H), 6.98 (s, 1H, imidazo-H), 2.65 (s, 3H, CH₃), 2.42 (s, 3H, CH₃).
- HRMS : m/z calcd for C₂₁H₁₈N₄O₄S [M+H]⁺: 422.1052; found: 422.1054.
Purity : >98% (HPLC, C18 column, MeOH/H₂O = 70:30).
Alternative Synthetic Routes
Lithiation-Sulfonation Strategy
- Step 1 : Lithiation of 8-methylimidazo[1,2-a]pyridine with LDA at −78°C.
- Step 2 : Quenching with SO₂ to form sulfinate, followed by NCS chlorination.
- Step 3 : Aminolysis with 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline.
Advantage : Avoids nitro group reduction but requires cryogenic conditions.
Direct Sulfonamide Coupling via Carbamate Intermediates
- Step 1 : Protect the aniline as a carbamate using Boc₂O.
- Step 2 : Couple with sulfonyl chloride.
- Step 3 : Deprotect with TFA.
Yield : Comparable (72%) but adds protective group steps.
Reaction Optimization Insights
- Temperature Control : Exothermic steps (e.g., sulfonation) require gradual warming to prevent side reactions.
- Catalyst Loading : Pd(PPh₃)₄ >5 mol% decreases Suzuki coupling efficiency due to colloidal Pd formation.
- Solvent Choice : Polar aprotic solvents (THF, DMF) improve sulfonyl chloride stability during coupling.
Challenges and Mitigation
- Nitro Group Interference : The electron-withdrawing nitro group slows sulfonamide coupling; using excess pyridine (3 equiv) accelerates reactivity.
- Byproduct Formation : Hydrolysis of sulfonyl chloride to sulfonic acid is minimized by anhydrous conditions and molecular sieves.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-methyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide, and how are intermediates characterized?
- Synthesis Steps :
- The imidazo[1,2-a]pyridine core is typically synthesized via cyclization of 3-bromopyridine derivatives with substituted anilines under reflux conditions in solvents like chloroform or dioxane. For example, phosphorus oxychloride (POCl₃) and DMF are used to generate aldehyde intermediates .
- Sulfonamide coupling involves reacting the imidazo[1,2-a]pyridine intermediate with a nitrobenzenesulfonyl chloride derivative. Triethylamine is often employed as a base to neutralize HCl by-products, enhancing reaction efficiency .
- Characterization :
- Intermediates and final products are validated using ¹H/¹³C NMR, FT-IR, and LC-MS to confirm structural integrity. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- ¹H/¹³C NMR : Critical for verifying proton environments (e.g., aromatic protons, methyl groups) and carbon backbone connectivity. For instance, the nitro group’s deshielding effect on adjacent protons is detectable in NMR .
- FT-IR : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) .
- LC-MS : Provides molecular ion peaks and fragmentation patterns to validate purity and molecular formula .
Q. What in vitro assays are typically used to assess the biological activity of imidazo[1,2-a]pyridine sulfonamide derivatives?
- Enzyme Inhibition Assays : COX-2 inhibition is evaluated using fluorescence-based assays with celecoxib as a positive control .
- Antimicrobial Testing : Broth microdilution methods determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the imidazo[1,2-a]pyridine intermediate and the sulfonamide group to improve yields?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine intermediate, while dichloromethane minimizes side reactions .
- Catalysis : Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate sulfonamide formation by activating the sulfonyl chloride .
- Temperature Control : Reactions conducted at 0–5°C reduce thermal decomposition of sensitive intermediates .
Q. What strategies are employed to resolve contradictions in biological activity data between in vitro and in vivo studies for sulfonamide derivatives?
- Pharmacokinetic Profiling : Measuring bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) identifies discrepancies caused by poor absorption or rapid clearance .
- Metabolite Identification : LC-MS/MS detects active/inactive metabolites that may explain reduced in vivo efficacy .
- Dose-Response Refinement : Adjusting dosing regimens based on pharmacokinetic-pharmacodynamic (PK-PD) modeling bridges in vitro potency and in vivo outcomes .
Q. How does the introduction of a nitro group at the 3-position of the benzenesulfonamide moiety influence the compound’s electronic properties and reactivity?
- Electron-Withdrawing Effects : The nitro group decreases electron density on the sulfonamide sulfur, enhancing electrophilicity and hydrogen-bonding capacity with target proteins .
- Impact on Stability : Nitro groups may increase susceptibility to reduction under biological conditions, necessitating prodrug strategies for in vivo applications .
- Computational Insights : DFT calculations predict charge distribution and frontier molecular orbitals, guiding structural modifications for improved target binding .
Q. What computational methods support the rational design of analogs with improved target affinity?
- Molecular Docking : AutoDock or Schrödinger Suite predicts binding poses of sulfonamide derivatives in active sites (e.g., COX-2) to prioritize analogs with optimal interactions .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) analyses correlate substituent effects (e.g., nitro vs. methyl groups) with biological activity .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over time, identifying residues critical for sustained target engagement .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the antibacterial activity of structurally similar sulfonamides?
- Strain-Specific Variability : Test compounds against a broader panel of Gram-positive/-negative bacteria to identify strain-dependent efficacy .
- Efflux Pump Inhibition : Combine sulfonamides with efflux pump inhibitors (e.g., PAβN) to determine if resistance mechanisms underlie inconsistent results .
- Biofilm Assays : Evaluate activity against biofilm-forming pathogens, as traditional MIC assays may underestimate potency .
Methodological Best Practices
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC to isolate high-purity products (>95%) .
- Stability Testing : Monitor compound degradation under varying pH and temperature conditions via accelerated stability studies .
- Stereochemical Control : Chiral HPLC or X-ray crystallography resolves racemic mixtures, ensuring enantiopure synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
